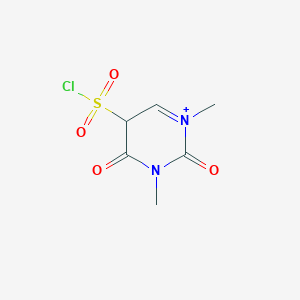

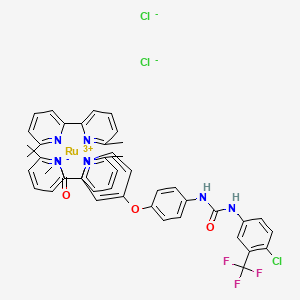

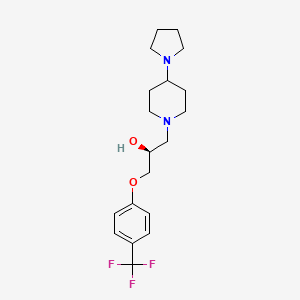

![molecular formula C23H19NO5 B12372208 Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)

Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Epoxy Fluor 7 is a fluorescent substrate specifically designed for soluble epoxide hydrolase (sEH). This compound is utilized in biochemical assays to monitor the activity of sEH by producing a fluorescent signal upon hydrolysis. The formal chemical name of Epoxy Fluor 7 is cyano (6-methoxy-2-napthalenyl)methyl [(2,3)-3-phenyloxiranyl]methyl ester, carbonic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epoxy Fluor 7 is synthesized through a series of chemical reactions involving the esterification of cyano (6-methoxy-2-napthalenyl)methyl with [(2,3)-3-phenyloxiranyl]methyl ester. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The reaction is carried out under controlled temperature and pH conditions to ensure the purity and stability of the final product .

Industrial Production Methods: In industrial settings, the production of Epoxy Fluor 7 involves large-scale chemical reactors where the reactants are mixed and subjected to precise temperature and pressure controls. The product is then purified using techniques such as crystallization and chromatography to achieve a purity level of ≥98% .

Chemical Reactions Analysis

Types of Reactions: Epoxy Fluor 7 primarily undergoes hydrolysis when exposed to soluble epoxide hydrolase. This hydrolysis reaction results in the formation of a diol, which subsequently cyclizes and decomposes to produce a fluorescent aldehyde product, 6-methoxy-2-naphthaldehyde .

Common Reagents and Conditions:

Reagents: Soluble epoxide hydrolase, water

Conditions: Aqueous environment, controlled pH and temperature

Major Products:

6-Methoxy-2-naphthaldehyde: This fluorescent product is used to quantify the activity of soluble epoxide hydrolase in biochemical assays.

Scientific Research Applications

Epoxy Fluor 7 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Epoxy Fluor 7 functions as a substrate for soluble epoxide hydrolase. Upon hydrolysis by the enzyme, the resulting diol undergoes cyclization and decomposition to form 6-methoxy-2-naphthaldehyde, which emits fluorescence. This fluorescence can be measured to quantify the activity of soluble epoxide hydrolase. The molecular targets involved in this process are the active sites of soluble epoxide hydrolase, where the hydrolysis reaction takes place .

Comparison with Similar Compounds

NEPC (Naphthyl Ethylene Glycol Carbonate): Another substrate used for soluble epoxide hydrolase assays but with lower sensitivity compared to Epoxy Fluor 7.

CMNPC (Cyano Methoxy Naphthyl Propyl Carbonate): A related compound with similar applications but different chemical structure and properties.

Epoxy Fluor 7 stands out due to its superior performance in enzyme activity assays, making it a valuable tool in biochemical research.

Properties

Molecular Formula |

C23H19NO5 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

[cyano-(6-methoxynaphthalen-2-yl)methyl] [(2S,3S)-3-phenyloxiran-2-yl]methyl carbonate |

InChI |

InChI=1S/C23H19NO5/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)20(13-24)29-23(25)27-14-21-22(28-21)15-5-3-2-4-6-15/h2-12,20-22H,14H2,1H3/t20?,21-,22-/m0/s1 |

InChI Key |

HDHFVICVWRKCHQ-QIFDKBNDSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OC[C@H]3[C@@H](O3)C4=CC=CC=C4 |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OCC3C(O3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

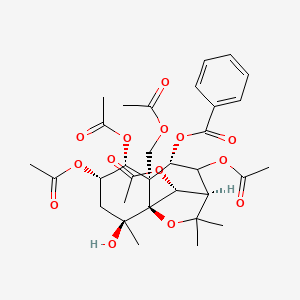

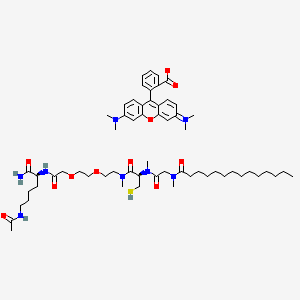

![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)

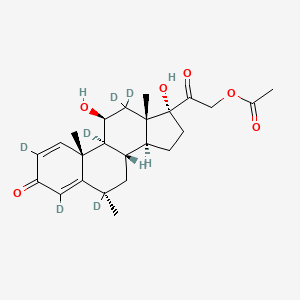

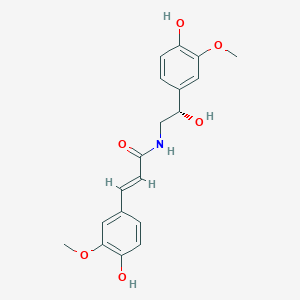

![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)

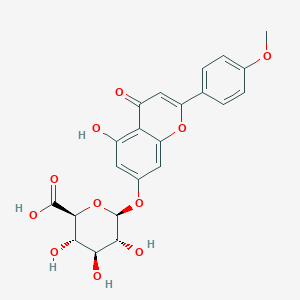

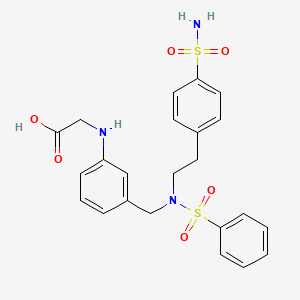

![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)

![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)